REACTION_SMILES
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[Br:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][cH:5][cH:6][cH:7]1.[CH2:11]([B:12]([CH2:13][CH3:20])[c:14]1[cH:15][n:16][cH:17][cH:18][cH:19]1)[CH3:21].[Na+:22].[Na+:23].[O-:24][C:25](=[O:26])[O-:27].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH2:28].[Pd:34]([Cl:35])[Cl:36].[c:37]1([P:38]([c:39]2[cH:40][cH:41][cH:42][cH:43][cH:44]2)[c:45]2[cH:46][cH:47][cH:48][cH:49][cH:50]2)[cH:51][cH:52][cH:53][cH:54][cH:55]1.[c:56]1([P:57]([c:58]2[cH:59][cH:60][cH:61][cH:62][cH:63]2)[c:64]2[cH:65][cH:66][cH:67][cH:68][cH:69]2)[cH:70][cH:71][cH:72][cH:73][cH:74]1>>[c:2]1(-[c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[c:3]([N+:8](=[O:9])[O-:10])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1Br
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCB(CC)c1cccnc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
Cl[Pd]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccccc1-c1cccnc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |